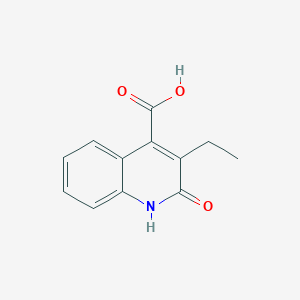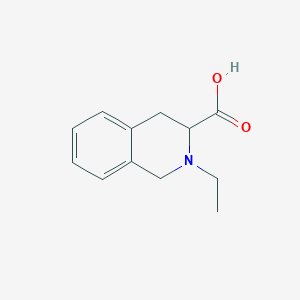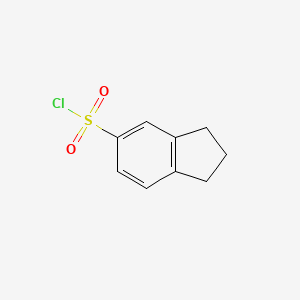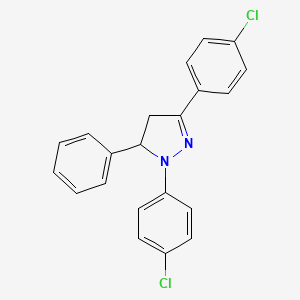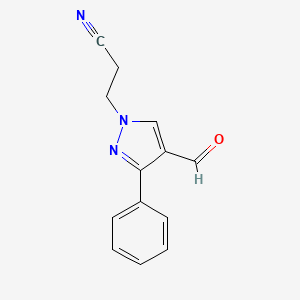
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the CAS Number: 255710-82-8 . It has a molecular weight of 225.25 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is 1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
The compound has a melting point of 68-70 degrees Celsius . It is stored at room temperature and is available in powder form .科学的研究の応用
Antibacterial Applications
This compound has been identified to possess antibacterial properties, particularly against pathogenic bacteria such as Staphylococcus aureus and Acinetobacter baumannii . Its efficacy is highlighted by its low minimum inhibitory concentration (MIC), indicating a strong potential for use in antibacterial treatments.
Anti-inflammatory Properties
The pyrazole scaffold, to which this compound belongs, is known for its anti-inflammatory capabilities . This suggests that 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile could be utilized in the development of new anti-inflammatory medications, potentially offering relief for conditions characterized by inflammation.
Cancer Research
Compounds with a pyrazole core are often explored for their anticancer activities. The specific structure of this compound may allow it to interact with cancer cell lines, providing a pathway for the development of novel oncology treatments .
Analgesic Effects
Pyrazole derivatives have been reported to exhibit analgesic effects, which could make 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile a candidate for pain management research . Its potential for reducing pain could be explored further in clinical settings.
Anticonvulsant Potential
The compound’s framework is associated with anticonvulsant properties, suggesting its possible application in the treatment of seizure disorders . Further research could determine its effectiveness and safety in this field.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. The pyrazole moiety is known to contribute to antioxidant activity, which means this compound could be valuable in studies aimed at combating oxidative damage .
作用機序
Target of Action
The primary targets of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile are currently unknown .
Mode of Action
Similar compounds have been shown to disrupt bacterial cell membranes , suggesting that 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile may have similar effects.
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile are currently unknown . These properties are crucial for understanding the compound’s bioavailability and potential as a therapeutic agent.
Result of Action
aureus and bacteriostatic effects against A. baumannii , suggesting potential antimicrobial activity.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-formyl-3-phenylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTHLJYQIOKCFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390059 |
Source


|
| Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
255710-82-8 |
Source


|
| Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

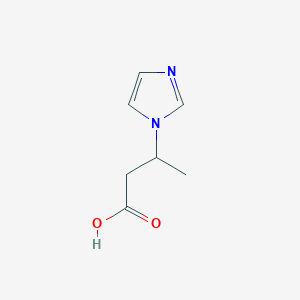
![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)
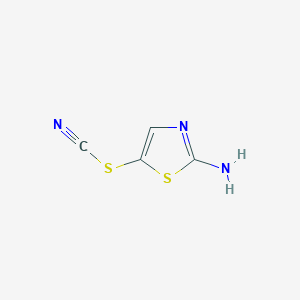

![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)
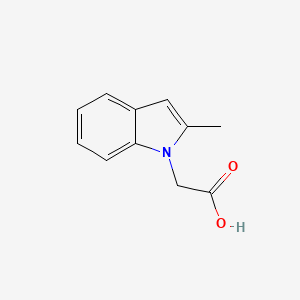
![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)
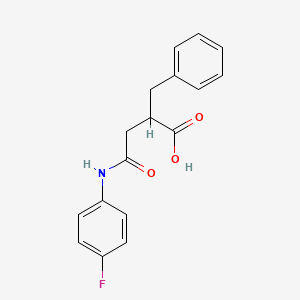
![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)
